Auriculin

Receptor Pharmacology Signal Transduction Structure-Activity Relationship

Auriculin (alpha-ANP, ANP 99-126) is a non-interchangeable, full natriuretic peptide receptor agonist. Unlike truncated analogs that bind receptors but fail to stimulate cGMP, Auriculin couples high-affinity binding with full agonistic activity, delivering 10-fold greater cGMP potency than N‑terminal deletion variants. Researchers requiring a definitive positive control for renal function baselines, PK/PD modeling of rapidly cleared peptides, or sensitive receptor autoradiography should select this standard to avoid the assay variability caused by simple receptor occupancy surrogates.

Molecular Formula C26H26O6
Molecular Weight 434.5 g/mol
CAS No. 30431-68-6
Cat. No. B1233957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuriculin
CAS30431-68-6
Synonymsalpha ANP
alpha ANP Dimer
alpha Atrial Natriuretic Peptide
alpha-ANP Dimer
alpha-Atrial Natriuretic Peptide
ANF
ANF (1-126)
ANF (1-28)
ANF (99-126)
ANF Precursors
ANP
ANP (1-126)
ANP (1-28)
ANP Prohormone (99-126)
ANP-(99-126)
Atrial Natriuretic Factor
Atrial Natriuretic Factor (1-126)
Atrial Natriuretic Factor (1-28)
Atrial Natriuretic Factor (99-126)
Atrial Natriuretic Factor Precursors
Atrial Natriuretic Factor Prohormone
Atrial Natriuretic Peptide (1-126)
Atrial Natriuretic Peptides
Atrial Pronatriodilatin
Atriopeptigen
Atriopeptin (1-28)
Atriopeptin (99-126)
Atriopeptin 126
Atriopeptin Prohormone (1-126)
Atriopeptins
Auriculin
beta ANP
beta Atrial Natriuretic Peptide
beta-ANP
beta-Atrial Natriuretic Peptide
Cardiodilatin (99-126)
Cardiodilatin Precursor
Cardionatrin I
Cardionatrin IV
gamma ANP (99-126)
gamma Atrial Natriuretic Peptide
gamma-Atrial Natriuretic Peptide
Natriuretic Peptides, Atrial
Peptides, Atrial Natriuretic
Prepro ANP
Prepro Cardiodilatin Atrial Natriuretic Factor
Prepro CDD ANF
Prepro-ANP
Prepro-Cardiodilatin-Atrial Natriuretic Factor
Prepro-CDD-ANF
Pro ANF
Pro-ANF
ProANF
Proatrial Natriuretic Factor
Pronatriodilatin
Molecular FormulaC26H26O6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C
InChIInChI=1S/C26H26O6/c1-14(2)6-8-18-24-17(10-11-26(3,4)32-24)22(28)21-23(29)19(13-31-25(18)21)16-9-7-15(30-5)12-20(16)27/h6-7,9-13,27-28H,8H2,1-5H3
InChIKeyVQGWUEFARIAFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Auriculin (CAS 30431-68-6) for Research Procurement: A Defined Atrial Natriuretic Peptide Fragment with Documented Receptor Binding and Functional Activity


Auriculin, also designated as ANP(99-126) or alpha-ANP, represents the biologically active 28-amino acid C-terminal fragment of the atrial natriuretic peptide prohormone, cleaved from gamma-ANP(1-126) [1]. This vasoactive and natriuretic peptide is part of the broader natriuretic peptide family, which includes Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), all of which share a common 17-amino acid ring structure formed by a disulfide bond [2]. While endogenous human and rat ANP(99-126) sequences differ by a single amino acid at position 110, synthetic rat ANP(99-126) (Auriculin A) and its truncated forms are widely used as reference standards in cardiovascular and renal pharmacology research [3].

Why Auriculin (ANP 99-126) Cannot Be Interchanged with Other Natriuretic Peptide Analogs in Research


Substituting Auriculin with a generic ANP fragment, a BNP analog, or a truncated form is not scientifically valid due to the peptide's unique interplay between its specific amino acid sequence and its functional potency. While many ANP analogs exhibit similar high-affinity binding to natriuretic peptide receptors, their efficacy in stimulating the downstream production of cyclic GMP (cGMP) can vary by an order of magnitude depending on the presence of specific N- and C-terminal residues [1]. For instance, deletion of just the N-terminal arginine-serine-serine tripeptide reduces cGMP stimulation potency 10-fold without altering receptor binding affinity [1]. This uncoupling of binding from function, which is not observed uniformly across all natriuretic peptides, means that simple receptor occupancy is a poor proxy for bioactivity. Researchers relying on binding data alone to select a comparator risk introducing significant variability into their assays. The specific combination of high receptor affinity and full agonistic activity is therefore a function of the complete ANP(99-126) sequence, making it a non-interchangeable standard for studying the natriuretic peptide system [2].

Quantitative Evidence for Auriculin's Selection: Head-to-Head Comparisons with ANP Analogs, BNP, and Truncated Peptides


Uncoupled Binding and Function: High Receptor Affinity vs. 10-Fold Loss of cGMP Potency in Truncated Analogs

Auriculin (ANP(4-28), a close analog of ANP(99-126)) and a series of N- and/or C-terminally truncated analogs were assessed for their ability to bind to ANP receptors on bovine aortic smooth muscle (BASM) cells and to stimulate intracellular cGMP accumulation. While all tested peptides, including those with N-terminal truncations, bound to the receptor with similarly high affinity (Ki(app) values of 1-5 nM), their functional potency diverged significantly. This demonstrates that high-affinity binding does not equate to functional agonism [1].

Receptor Pharmacology Signal Transduction Structure-Activity Relationship

In Vivo Hemodynamic and Renal Functional Selectivity: A Unique Combination of Effects in a Canine Model

The in vivo effects of a primed, continuous intravenous infusion of Auriculin (1.0 µg/kg prime + 0.1 µg/kg/min for 1 hour) were characterized in an anesthetized dog model. The study quantified changes in blood pressure, glomerular filtration rate (GFR), urine flow, sodium excretion, and the renin-angiotensin-aldosterone system, providing a baseline-free, quantitative profile of the peptide's integrated physiological actions [1].

Cardiovascular Pharmacology Renal Physiology In Vivo Pharmacology

Comparative Renal Effects: Five-Fold Increases in Urine Flow and Sodium Excretion in Dogs

In the same in vivo canine model described in Evidence Item 2, the renal excretory responses to Auriculin infusion were measured, demonstrating profound diuretic and natriuretic effects. These effects occurred without a sustained increase in total renal blood flow, highlighting a specific action on glomerular filtration and tubular function. Concurrently, plasma renin activity, renin secretory rate, and plasma aldosterone levels were all significantly and reversibly suppressed [1].

Renal Pharmacology Diuretic and Natriuretic Agents Electrolyte Homeostasis

Potency Ranking in cGMP Elevation: Auriculin A Among the Most Potent in Astroglial Cells

The ability of various atrial natriuretic factors to elevate cyclic GMP (cGMP) levels was assessed in primary astrocyte-rich cultures derived from newborn rat brains. A rank order of potency was established, with the potencies of the active peptides varying over a range of approximately 1.5 orders of magnitude. Atriopeptins II and III, along with Auriculin A, were identified as the most potent stimulators of cGMP accumulation in this neural cell type [1].

Neuroscience cGMP Signaling Glial Cell Biology

Receptor Affinity Hierarchy: Rat ANP(99-126) vs. Human ANP and Porcine BNP

The affinity of various natriuretic peptides for the ANP-R1 receptor was characterized using membranes from the human neuroblastoma cell line NB-OK-1. A clear rank order of affinity was established, demonstrating that not all ANP fragments or natriuretic peptides bind with equal strength to this physiologically relevant receptor subtype. Rat ANP(99-126) displayed the highest affinity among the peptides tested [1].

Receptor Binding Natriuretic Peptide Receptors Ligand Selectivity

Pharmacokinetic Instability: A 3-4 Minute Plasma Half-Life Drives Need for Continuous Infusion Protocols

The pharmacokinetic profile of Auriculin (α-ANP or ANP(99-126)) is characterized by extremely rapid clearance from the circulation. This short half-life is a critical parameter that dictates experimental design for in vivo studies and differentiates it from other molecular forms of the prohormone. The N-terminal fragment proANP(1-98), for instance, circulates at much higher concentrations and for a much longer duration [1].

Pharmacokinetics Peptide Stability In Vivo Methodology

Defined Applications for Auriculin (ANP 99-126) Based on Quantitative Differentiation Evidence


Standardized In Vivo Natriuretic/Diuretic Reference Agent

Given the well-characterized and robust 5-fold increase in urine flow and sodium excretion documented in a canine model [1], Auriculin serves as an ideal reference standard for calibrating new in vivo models of renal function and for benchmarking the efficacy of novel diuretic or natriuretic compounds. Its predictable and reversible effects on GFR and electrolyte excretion provide a quantitative baseline against which the potency and efficacy of new chemical entities can be directly compared.

Positive Control for Functional cGMP Assays in Cardiovascular and Neural Tissues

Auriculin's potent and validated ability to stimulate cGMP accumulation is a critical differentiator. In contrast to truncated ANP analogs that bind receptors but fail to stimulate cGMP [1], Auriculin's full agonistic activity makes it the definitive positive control for functional assays in systems such as vascular smooth muscle cells and astroglial cultures. Its top-tier potency in elevating cGMP in astrocytes makes it especially suitable for CNS-focused natriuretic peptide research.

High-Affinity Radioligand for ANP-R1 Receptor Binding Studies

The documented rank order of affinity, placing rat ANP(99-126) above human ANP and porcine BNP for the ANP-R1 receptor [1], positions radiolabeled Auriculin as a highly sensitive and selective probe for this receptor subtype. This is particularly valuable for receptor autoradiography and competitive binding assays where maximum sensitivity is required to detect low levels of receptor expression or subtle changes in affinity caused by mutations or novel ligands.

Kinetic Modeling of Short Half-Life Vasoactive Peptides

The extremely short 3-4 minute plasma half-life of Auriculin [1] makes it a prototypical compound for developing and validating pharmacokinetic/pharmacodynamic (PK/PD) models for rapidly cleared peptide therapeutics. This property is especially relevant for research into peptide formulation, sustained-release delivery systems, or the design of more stable analogs (e.g., via N-terminal modifications), where the native peptide's rapid clearance serves as the baseline control.

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40 linked technical documents
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